molecular formula C16H19N3O5 B6045686 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid

Cat. No. B6045686
M. Wt: 333.34 g/mol
InChI Key: AOESREPKRSAXSI-UHFFFAOYSA-N
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Description

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid, also known as Dimebon, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Dimebon is a small molecule that was originally developed as an antihistamine, but it was later found to have potential neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is not fully understood, but it is thought to work by blocking the NMDA receptor and modulating mitochondrial function. NMDA receptor blockade has been shown to have neuroprotective effects, while modulation of mitochondrial function can improve energy metabolism and reduce oxidative stress.
Biochemical and Physiological Effects
4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to have a number of biochemical and physiological effects, including improving mitochondrial function, reducing oxidative stress, and modulating calcium homeostasis. 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in lab experiments is that it has been extensively studied and has a well-established safety profile. However, 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to achieve therapeutic levels in animal models. Additionally, 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. One area of interest is its potential as a treatment for other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another area of interest is the development of more potent and selective NMDA receptor blockers that could have improved therapeutic efficacy. Additionally, there is ongoing research on the use of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid in combination with other drugs, such as cholinesterase inhibitors, to improve cognitive function in Alzheimer's disease patients.
Conclusion
In conclusion, 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid works by blocking the NMDA receptor and modulating mitochondrial function, which can improve cognitive function and reduce oxidative stress. While 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has limitations for lab experiments, its well-established safety profile and potential therapeutic benefits make it an important area of research in the field of neuroscience.

Synthesis Methods

The synthesis of 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves the reaction of 3,5-dimethoxybenzoic acid with 1H-pyrazol-1-ylbutanone in the presence of a base. The resulting intermediate is then reacted with methylamine to produce 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. 4-{4-[(3,5-dimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

4-[4-[(3,5-dimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-13-6-11(7-14(8-13)24-2)16(22)18-12-9-17-19(10-12)5-3-4-15(20)21/h6-10H,3-5H2,1-2H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESREPKRSAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[(3,5-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

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